5-Bromo-4-methylisoindoline hydrochloride

Description

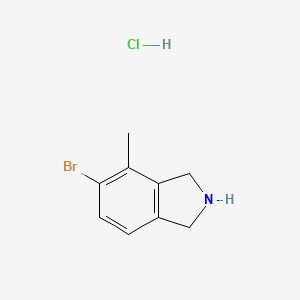

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-8-5-11-4-7(8)2-3-9(6)10;/h2-3,11H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQLNMGLEKHXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation and Formylation

A common approach to construct substituted isoindoline derivatives starts with a halogenated toluene derivative, such as 2-bromo-4-methylbenzene, which undergoes lithiation using lithium diisopropylamide (LDA) at low temperatures (-78 °C) in tetrahydrofuran (THF). The resulting aryllithium intermediate reacts with electrophiles like N,N-dimethylformamide (DMF) to introduce a formyl group, yielding an aldehyde intermediate.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-bromo-4-methylbenzene + LDA (2.0 M in THF), -78 °C, 1-2 h | Formation of aryllithium intermediate | High (~90%) |

| 2 | Addition of DMF at -78 °C, 1-2 h | Aldehyde intermediate (4-bromo-5-methylbenzaldehyde) | High (~90%) |

This step is adapted from the preparation of 4-bromo-5-methyl-1H-indazole, which shares structural similarity in the aromatic substitution pattern and lithiation strategy.

Oxime Formation and Cyclization

The aldehyde intermediate is then reacted with methoxylamine hydrochloride and potassium carbonate in ethylene glycol dimethyl ether (glyme) at 40–80 °C for 2–16 hours to form the corresponding oxime. Subsequent cyclization under the influence of hydrazine hydrate in solvents such as THF, dioxane, methanol, or ethanol at 40–100 °C for 2–16 hours closes the ring to form the isoindoline core.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 3 | Aldehyde + methoxylamine hydrochloride + K2CO3, 40-80 °C, 2-16 h | Oxime intermediate | Moderate to High (80-90%) |

| 4 | Oxime + hydrazine hydrate, 40-100 °C, 2-16 h | Cyclized isoindoline derivative | High (~85%) |

This sequence is inspired by ring closure methods used in the synthesis of brominated indazole derivatives and isoindoline analogs, ensuring efficient cyclization and high yields.

Formation of Hydrochloride Salt

The free base 5-Bromo-4-methylisoindoline is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in a suitable solvent such as ethanol or diethyl ether. This step facilitates purification and stabilization of the compound.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 6 | 5-Bromo-4-methylisoindoline + HCl in ethanol | 5-Bromo-4-methylisoindoline hydrochloride | Quantitative |

Summary of Typical Preparation Route

| Step | Intermediate/Compound | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-bromo-4-methylbenzaldehyde | LDA, DMF, THF, -78 °C | ~90 | Directed lithiation and formylation |

| 2 | Oxime intermediate | Methoxylamine hydrochloride, K2CO3, glyme, 40-80 °C | 80-90 | Oxime formation |

| 3 | Cyclized isoindoline derivative | Hydrazine hydrate, THF/dioxane/MeOH, 40-100 °C | ~85 | Ring closure |

| 4 | Brominated isoindoline | Br2 or NBS, low temperature | 70-90 | Electrophilic bromination |

| 5 | Hydrochloride salt | HCl in ethanol or ether | Quantitative | Salt formation for stability |

Research Findings and Technical Notes

Yield Optimization: The lithiation and formylation step is critical, with yields exceeding 90% when temperature and reagent stoichiometry are carefully controlled (LDA concentration 2.0 M, molar ratio 1:1–1.5).

Environmental Considerations: Avoiding harsh nitration or sulfuric acid-based bromination reduces waste acid generation and environmental impact, as highlighted in improved synthetic routes for related brominated heterocycles.

Reaction Monitoring: High-performance liquid chromatography (HPLC) is employed to monitor reaction completion, especially during lithiation and cyclization steps, ensuring high purity and yield.

Scalability: The described methods have been demonstrated on multi-gram to kilogram scales for related compounds, indicating feasibility for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylisoindoline hydrochloride can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of diverse derivatives.

-

Oxidation and Reduction: : The compound can be oxidized or reduced to modify the functional groups on the isoindoline ring. For example, oxidation can introduce carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base (e.g., sodium hydride) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield 5-amino-4-methylisoindoline derivatives, while oxidation might produce 5-bromo-4-methylisoindolinone.

Scientific Research Applications

Scientific Research Applications

5-Bromo-4-methylisoindoline hydrochloride has been investigated for its potential therapeutic properties in several areas:

Anticancer Activity

Research indicates that this compound exhibits significant biological activity as a protein kinase inhibitor. Protein kinases are critical in regulating cell cycle processes, making them valuable targets in cancer therapy. Studies have demonstrated that derivatives of isoindoline can inhibit the proliferation of various human cancer cell lines, suggesting potential applications in developing novel anticancer drugs .

The compound has been studied for a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

- Antimalarial

These properties stem from the structural characteristics of indole derivatives, which have shown broad-spectrum activities in pharmacological studies .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Antiproliferative Screening : A study screened synthesized derivatives against seven human cancer cell lines, revealing promising antiproliferative activity linked to the compound's structure .

- Biological Pathway Modulation : Research indicated that the compound could modulate critical signaling pathways involved in cell cycle regulation, reinforcing its potential as a therapeutic agent in oncology .

- Synthesis Methods : Various synthesis approaches have been documented, showcasing the compound's versatility as a pharmaceutical intermediate for further drug development .

Mechanism of Action

The mechanism by which 5-Bromo-4-methylisoindoline hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The bromine atom and the isoindoline ring structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of 5-bromo-4-methylisoindoline hydrochloride include other brominated isoindoline hydrochlorides, differing in substituent patterns. Below is a detailed analysis:

Structural and Functional Differences

5-Bromoisoindoline Hydrochloride (CAS: 905274-85-3, 1187830-70-1) Substituents: Bromine at position 5; lacks the 4-methyl group. Similarity Score: 0.97 . This compound is a closer analog for reactions prioritizing minimal steric interference.

2-Benzyl-5-bromoisoindoline Hydrochloride (CAS: 1447607-82-0)

- Substituents : Bromine at position 5; benzyl group at position 2.

- Similarity Score : 0.94 .

- Impact : The bulky benzyl group introduces steric constraints, which may hinder interactions with planar biological targets (e.g., enzyme active sites). However, the aromatic benzyl moiety could enhance π-π stacking in supramolecular applications.

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS: 289038-14-8) Structure: A benzylamine derivative with bromine and fluorine substituents. Its linear structure contrasts with the bicyclic isoindoline core, leading to distinct reactivity and applications in cross-coupling reactions .

Biological Activity

5-Bromo-4-methylisoindoline hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in drug development, particularly focusing on its role as a protein kinase inhibitor and its implications in cancer therapy.

This compound has a molecular formula of C10H9BrN·HCl and a molecular weight of 234.52 g/mol. The compound features a bromine atom and a methyl group attached to an isoindoline framework, which contributes to its unique reactivity and biological activity.

Research indicates that this compound interacts with various enzymes and proteins, influencing several cellular processes:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of drugs and xenobiotics in the body.

- Cellular Effects : The compound modulates signaling pathways such as MAPK/ERK, which are critical for cell growth and differentiation.

The biological activity of this compound primarily stems from its function as a protein kinase inhibitor . This inhibition can disrupt phosphorylation processes crucial for cellular functions, potentially leading to altered cell cycle control and apoptosis in cancer cells. The bromine atom enhances the compound's binding affinity to specific biomolecules, facilitating its inhibitory effects on target proteins .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Anticancer Properties : Studies have demonstrated that this compound shows significant antiproliferative effects against various human cancer cell lines. For instance, it was screened against seven different cancer cell lines, revealing promising cytotoxic activity.

- Antimicrobial Effects : Preliminary research suggests potential antimicrobial properties against various pathogens, indicating its utility in treating infections.

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:

| Study Focus | Methodology | Results |

|---|---|---|

| Anticancer Activity | Screening against human cancer cell lines | Significant cytotoxic effects observed; potential for development as an anticancer agent. |

| Protein Kinase Inhibition | Enzyme assays | Demonstrated inhibitory effects on key protein kinases involved in cell signaling pathways. |

| Antimicrobial Activity | In vitro assays against bacterial strains | Showed activity against multiple pathogens; further studies needed for clinical relevance. |

Q & A

Q. What strategies mitigate batch-to-batch variability in pharmacological assays using this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like solubility and particle size. Use Design of Experiments (DoE) to optimize lyophilization parameters (e.g., cooling rate, excipient concentration). Compare dissolution profiles across batches using USP-type dissolution apparatus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.